4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-N,N-dimethylcyclohexane-1-carboxamide is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it an interesting subject for study in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of cyclohexanone derivatives using difluoromethylation reagents . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N,N-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized cyclohexane derivatives .
Scientific Research Applications
4,4-Difluoro-N,N-dimethylcyclohexane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Properties
IUPAC Name |
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c1-12(2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOCCGUBDHDWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.